![molecular formula C15H20O6 B14516929 Ethyl 4,4-diethoxy-2-[(furan-2-yl)methylidene]-3-oxobutanoate CAS No. 62759-97-1](/img/structure/B14516929.png)
Ethyl 4,4-diethoxy-2-[(furan-2-yl)methylidene]-3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4,4-diethoxy-2-[(furan-2-yl)methylidene]-3-oxobutanoate is a chemical compound with a complex structure that includes a furan ring, an ethoxy group, and a butanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,4-diethoxy-2-[(furan-2-yl)methylidene]-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with furan-2-carbaldehyde in the presence of a base. The reaction proceeds through a Knoevenagel condensation, where the aldehyde group of furan-2-carbaldehyde reacts with the active methylene group of ethyl acetoacetate, followed by the addition of ethanol to form the diethoxy derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4,4-diethoxy-2-[(furan-2-yl)methylidene]-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ethoxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Furanones or carboxylic acids.
Reduction: Alcohols or diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 4,4-diethoxy-2-[(furan-2-yl)methylidene]-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial applications.
Wirkmechanismus
The mechanism of action of Ethyl 4,4-diethoxy-2-[(furan-2-yl)methylidene]-3-oxobutanoate involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the carbonyl and ethoxy groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4,4-diethoxy-3-oxobutanoate: Lacks the furan ring, making it less versatile in terms of chemical reactivity.
Furan-2-carbaldehyde: Contains the furan ring but lacks the ester and ethoxy groups, limiting its applications in synthesis.
Ethyl acetoacetate: A simpler compound used in similar synthetic routes but without the additional functional groups.
Uniqueness
Ethyl 4,4-diethoxy-2-[(furan-2-yl)methylidene]-3-oxobutanoate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of the furan ring enhances its potential biological activity, making it a valuable compound in medicinal chemistry and drug development.
Eigenschaften
CAS-Nummer |
62759-97-1 |
|---|---|
Molekularformel |
C15H20O6 |
Molekulargewicht |
296.31 g/mol |
IUPAC-Name |
ethyl 4,4-diethoxy-2-(furan-2-ylmethylidene)-3-oxobutanoate |
InChI |
InChI=1S/C15H20O6/c1-4-18-14(17)12(10-11-8-7-9-21-11)13(16)15(19-5-2)20-6-3/h7-10,15H,4-6H2,1-3H3 |
InChI-Schlüssel |
HTARKEMYGWZBMN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C(=O)C(=CC1=CC=CO1)C(=O)OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


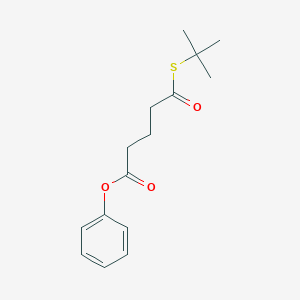
![N-{4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonyl}glycine](/img/structure/B14516851.png)
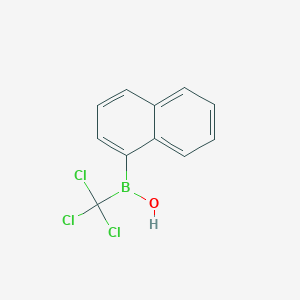
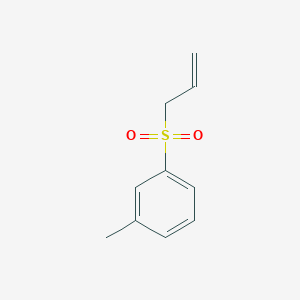
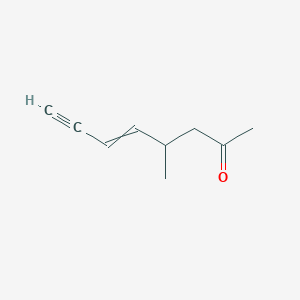
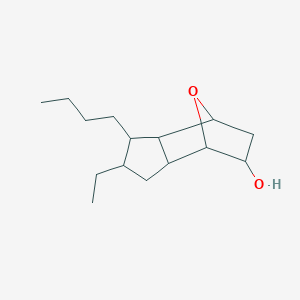
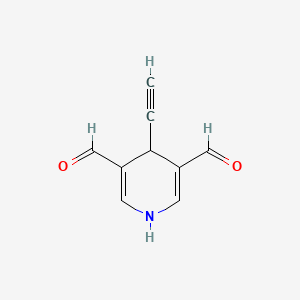
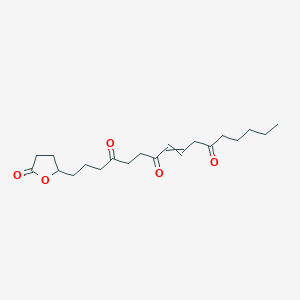
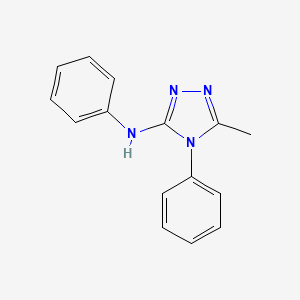
![3-[2-(4-Nitrophenyl)hydrazinylidene]-4-oxo-N-phenylcyclohexa-1,5-diene-1-carboxamide](/img/structure/B14516891.png)
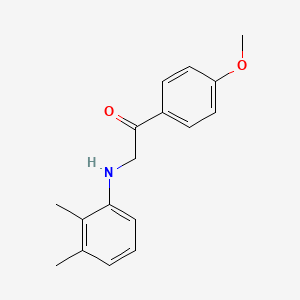
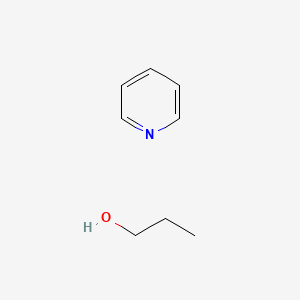
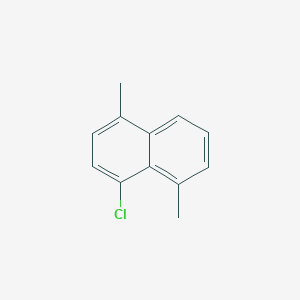
![2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methylidene]hydrazine-1-carboxamide](/img/structure/B14516912.png)
